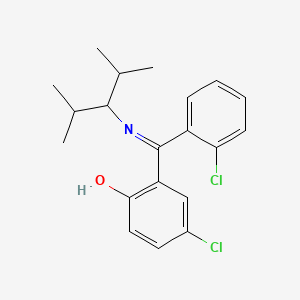![molecular formula C19H36N2O3Si B14435798 N~1~,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine CAS No. 82991-88-6](/img/structure/B14435798.png)
N~1~,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine is an organic compound that belongs to the class of amines It features a benzene ring substituted with two amino groups, one of which is further substituted with diethyl groups and a tris[(propan-2-yl)oxy]silyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine typically involves multiple steps:
Formation of the Benzene-1,4-diamine Core: This can be achieved through the nitration of benzene to form nitrobenzene, followed by reduction to benzene-1,4-diamine.
Introduction of Diethyl Groups: The amino groups can be alkylated using diethyl sulfate or diethyl iodide under basic conditions to form N1,N~1~-diethylbenzene-1,4-diamine.
Attachment of Tris[(propan-2-yl)oxy]silyl Group: This step involves the reaction of the diethyl-substituted benzene-1,4-diamine with tris[(propan-2-yl)oxy]silyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of reaction parameters would be essential.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of N1,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The tris[(propan-2-yl)oxy]silyl group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
N~1~,N~1~-Diethylbenzene-1,4-diamine: Lacks the tris[(propan-2-yl)oxy]silyl group, making it less lipophilic.
N~1~,N~1~-Dimethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine: Similar structure but with dimethyl groups instead of diethyl groups.
Uniqueness
N~1~,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine is unique due to the presence of the tris[(propan-2-yl)oxy]silyl group, which imparts distinct physicochemical properties such as increased lipophilicity and potential for enhanced biological activity.
Propiedades
Número CAS |
82991-88-6 |
|---|---|
Fórmula molecular |
C19H36N2O3Si |
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
4-N,4-N-diethyl-1-N-tri(propan-2-yloxy)silylbenzene-1,4-diamine |
InChI |
InChI=1S/C19H36N2O3Si/c1-9-21(10-2)19-13-11-18(12-14-19)20-25(22-15(3)4,23-16(5)6)24-17(7)8/h11-17,20H,9-10H2,1-8H3 |
Clave InChI |
MFGNWAJKDWNKFH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N[Si](OC(C)C)(OC(C)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({3-[(Ethenyloxy)methyl]but-3-EN-1-YL}sulfanyl)benzene](/img/structure/B14435718.png)
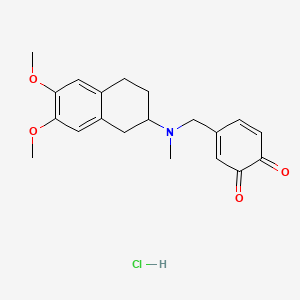
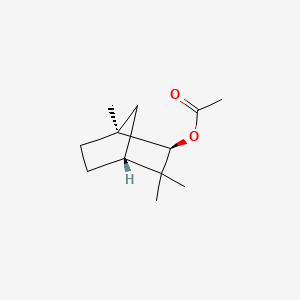

![methyl 2-[(1S,2R,3S,4R,8S,9S,10R,13R,15S)-13-(furan-3-yl)-2,4-dihydroxy-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14435746.png)
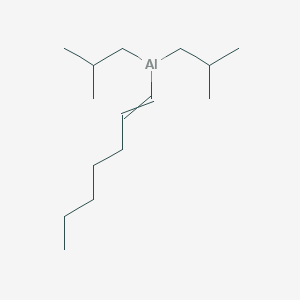
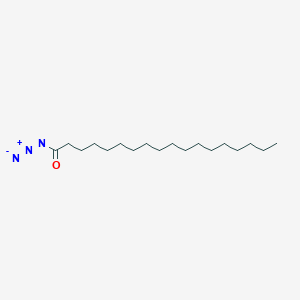
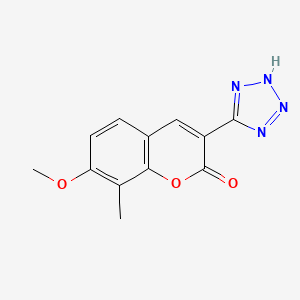
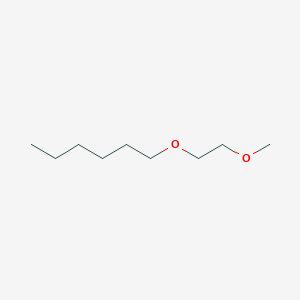
![2-[4-(5-Ethylthiophene-2-carbonyl)phenyl]propanoic acid](/img/structure/B14435786.png)
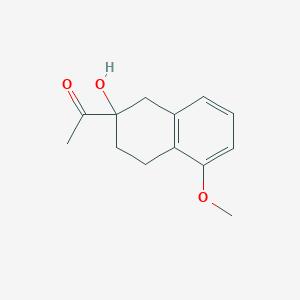
silane](/img/structure/B14435797.png)
